molecular formula C19H23N3O4S B232290 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide

3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide

Cat. No. B232290
M. Wt: 389.5 g/mol
InChI Key: IAONUQGZZSYWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide, also known as BMS-204352, is a small molecule inhibitor of the enzyme phosphodiesterase type 5 (PDE5). It was first synthesized by Bristol-Myers Squibb in the late 1990s as a potential treatment for erectile dysfunction (ED). Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and cancer.

Mechanism of Action

3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide works by inhibiting the enzyme PDE5, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide increases the levels of cGMP in the body, which leads to relaxation of smooth muscle cells and increased blood flow. This mechanism of action is what makes 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide effective in the treatment of ED and PAH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide are largely related to its mechanism of action. By increasing the levels of cGMP in the body, 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide leads to relaxation of smooth muscle cells, increased blood flow, and improved oxygen delivery to tissues. These effects are particularly important in the treatment of PAH, where 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide has been shown to improve exercise capacity and quality of life in patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide for lab experiments is its specificity for PDE5. This allows researchers to study the effects of PDE5 inhibition on various physiological processes without the confounding effects of other PDE enzymes. However, one limitation of 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide is its relatively low potency compared to other PDE5 inhibitors. This can make it difficult to achieve the desired physiological effects at lower doses, which may limit its utility in certain experiments.

Future Directions

There are several potential future directions for research on 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide. One area of interest is its potential use in the treatment of cancer. Recent studies have shown that PDE5 inhibitors like 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, making them a promising target for cancer therapy. Another area of interest is the development of more potent and selective PDE5 inhibitors, which could improve the efficacy and safety of these drugs for various applications. Finally, there is ongoing research into the role of PDE5 inhibition in various physiological processes, including inflammation, oxidative stress, and neuroprotection, which could lead to new therapeutic applications for drugs like 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide.

Synthesis Methods

The synthesis of 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with benzylpiperazine to form the intermediate 4-benzylpiperazin-1-yl)methanesulfonyl chloride. This intermediate is then reacted with ammonia to form the final product, 3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In addition to its original use as a treatment for ED, it has also been investigated as a potential treatment for PAH, heart failure, and cancer.

properties

Product Name

3-[(4-Benzyl-1-piperazinyl)carbonyl]-4-methoxybenzenesulfonamide

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H23N3O4S/c1-26-18-8-7-16(27(20,24)25)13-17(18)19(23)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H2,20,24,25)

InChI Key

IAONUQGZZSYWHI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.